(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate
描述
属性
IUPAC Name |
(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGCYVAJRRQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259-86-5 | |
| Record name | Glaucarubinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
准备方法
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction has emerged as the preferred method for glaucarubinone isolation due to its efficiency in disrupting plant cell walls. A standardized protocol involves:
-
Solvent selection : Sequential extraction with chloroform, methanol, and aqueous solvents to isolate polar and non-polar fractions.
-
Equipment parameters : Digital ultra-bath sonicator operating at 40 kHz, 30°C, and 60–100 W power.
-
Extraction duration : 40-minute cycles to maximize compound yield while minimizing thermal degradation.
Post-extraction, the solvent is evaporated under reduced pressure using rotary evaporators, yielding a syrupy residue. The crude extract is further desiccated on a water bath at 60°C to remove residual moisture.
Yield Calculation
Extract yield is calculated on a dry-weight basis using the formula:
Reported yields for Simarouba glauca leaf extracts range from 8.2% (chloroform) to 12.5% (methanol).
Chromatographic Isolation of Glaucarubinone
Preparative Thin-Layer Chromatography (TLC)
Crude extracts are fractionated using silica gel TLC plates activated at 110°C for 30 minutes. A mobile phase of n-hexane:ethyl acetate (2:8 v/v) achieves optimal separation of quassinoids. Post-development, bands corresponding to glaucarubinone (Rf ≈ 0.22–0.24) are visualized under UV light (254 nm), scraped, and eluted with methanol.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC quantifies glaucarubinone content in bioactive fractions. Key parameters include:
-
Standard curve : Linear regression of glaucarubinone standards (2–6 µg/µL) at Rf 0.24.
-
Detection : Densitometric scanning at 254 nm, with a calibration equation of ().
-
Quantification : Fraction 4 (Fr4) from Simarouba glauca methanol extract contains 12.573 µg glaucarubinone per mg of extract.
Spectral Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR and -NMR spectra confirm glaucarubinone’s structure through characteristic signals:
Mass Spectrometry (MS)
High-resolution ESI-MS identifies the molecular ion peak at m/z 433.1932 [M+H], consistent with the molecular formula .
Challenges and Optimization Strategies
Solvent Polarity and Compound Stability
Chloroform-methanol mixtures (1:1 v/v) enhance glaucarubinone solubility but require strict temperature control (<40°C) to prevent epoxidation. Aqueous extracts exhibit lower yields due to quassinoid hydrophobicity, necessitating surfactant-assisted extraction for improved recovery.
Scalability Limitations
Preparative TLC, while effective for laboratory-scale isolation, is impractical for industrial production. Column chromatography using reversed-phase C18 silica and gradient elution (methanol:water 70–100%) is under investigation for higher throughput.
Comparative Analysis of Extraction Methods
Table 1 summarizes key performance metrics across extraction techniques:
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Ultrasonic (methanol) | 12.5 | 89.3 | 0.67 |
| Maceration (ethanol) | 9.8 | 76.2 | 24 |
| Soxhlet (chloroform) | 10.1 | 82.4 | 6 |
化学反应分析
反应类型: 格劳卡鲁宾酮经历各种化学反应,包括:
氧化: 该反应涉及氧气的添加或氢的去除,导致形成格劳卡鲁宾酮的氧化衍生物。
还原: 氢的添加或氧的去除导致化合物的还原形式。
常见的试剂和条件:
氧化剂: 如高锰酸钾或三氧化铬。
还原剂: 如硼氢化钠或氢化铝锂。
取代试剂: 如卤素或烷基化剂.
主要产物: 从这些反应中形成的主要产物包括格劳卡鲁宾酮的各种氧化、还原和取代衍生物,每种衍生物都可能具有不同的生物活性 .
科学研究应用
化学: 它作为研究苦木素的合成和反应性的模型化合物。
作用机制
格劳卡鲁宾酮的作用机制涉及多个分子靶点和途径:
相似化合物的比较
Structural and Functional Analogues: Quassinoids
Quassinoids share a triterpene backbone but differ in substituents and oxidation states, leading to varied bioactivities. Below is a comparative analysis of glaucarubinone with other quassinoids:
Table 1: Key Quassinoids from Simarouba glauca and Their Properties
Key Findings :
- Potency vs. Toxicity: Glaucarubinone exhibits stronger anti-cancer potency (e.g., IC₅₀ of 4 nM in Merkel cell carcinoma vs. 160 nM for glaucarubin) but higher toxicity in normal human dermal fibroblasts (HDFs), limiting its therapeutic window .
- PAK1 Specificity: Unlike other quassinoids, glaucarubinone uniquely targets PAK1, disrupting HIF-1α and β-catenin pathways in colorectal cancer .
Comparison with Non-Quassinoid Anti-Cancer Agents
Glaucarubinone’s mechanism and efficacy differ significantly from non-quassinoid compounds:
Table 2: Functional Comparison with Non-Quassinoid Compounds
Key Findings :
- PAK1 Targeting: Both glaucarubinone and FRAX597 inhibit PAK1, but glaucarubinone’s natural origin and multi-pathway effects (e.g., HIF-1α suppression) provide broader anti-tumor activity .
- ROS-Mediated Chemosensitization: Glaucarubinone uniquely sensitizes cancer cells to paclitaxel via ROS-dependent ABC transporter inhibition, a mechanism absent in bufalin or homoharringtonine .
Toxicity and Selectivity Challenges
While glaucarubinone demonstrates potent anti-cancer effects, its toxicity in normal cells (e.g., IC₅₀ of 166 nM in HDFs) contrasts with glaucarubin’s lower toxicity profile . Structural studies indicate that modifications at the C-15 position can reduce toxicity while retaining efficacy, as seen in synthetic analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
